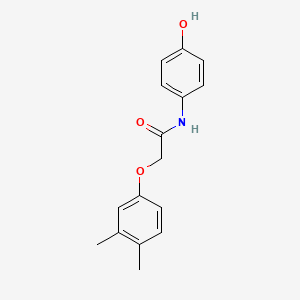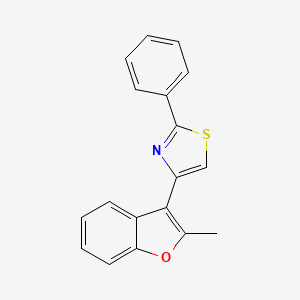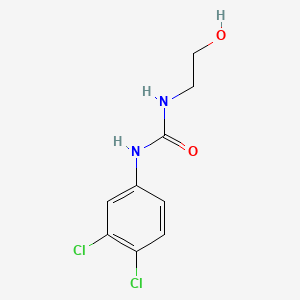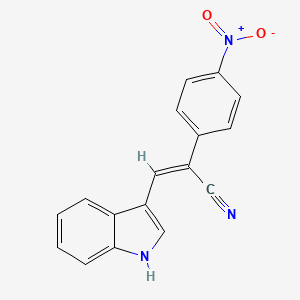
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of various enzymes and proteins involved in cell growth and inflammation. Specifically, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis (programmed cell death), and the inhibition of inflammatory pathways. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have antioxidant activity, potentially making it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that it is a well-established compound with a relatively simple synthesis method. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications, making it a promising candidate for further investigation. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more potent and selective 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide analogs. Additionally, the use of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in combination with other compounds may enhance its therapeutic potential and lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide involves the reaction of 3,4-dimethylphenol with 4-chloroaniline in the presence of sodium hydroxide and copper powder. The resulting product is then reacted with acetic anhydride to yield 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in several scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(9-12(11)2)20-10-16(19)17-13-4-6-14(18)7-5-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCZLAHLCAVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)


![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
